molecular formula C21H21N3OS B2368470 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 396719-90-7

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Cat. No. B2368470
CAS RN: 396719-90-7
M. Wt: 363.48
InChI Key: SPSYOTVQTPBAPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring fused with a thiophene ring, which is further substituted with a 2,4-dimethylphenyl group and a 4-methylbenzamide group. The exact three-dimensional structure and conformation would require further computational or experimental studies .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, is a neglected tropical disease affecting millions worldwide. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In particular, N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide (compound 13) demonstrated remarkable antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (0.018) surpassed standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, compounds 14 and 15 derived from our target molecule exhibited significant inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .

Molecular Docking Studies

To understand the mechanism of action, researchers conducted molecular docking studies. Compound 13 was docked against Lm-PTR1 (a target enzyme) complexed with Trimethoprim. The results supported its superior antileishmanial activity, providing insights into its binding interactions .

Synthesis of Tetrahydroisoquinoline Derivatives

The 2,2-diphenylethylamine moiety in our compound serves as a cornerstone for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have potential therapeutic applications, inspired by natural alkaloids such as Cherylline, Latifine, Nomefensine, and Dichlofensine .

Pharmacologically Active Decorated Diazines

Our compound contributes to the elaboration of synthetic approaches for pharmacologically active decorated diazines. These include pyrimidines (non-fused substituted forms) with clinical relevance .

Imidazole-Containing Compounds

Yadav et al. synthesized related imidazole-containing compounds, which may share structural features with our target molecule. These compounds could have therapeutic potential, although further exploration is needed .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. If it’s a bioactive compound, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-4-7-16(8-5-13)21(25)22-20-17-11-26-12-18(17)23-24(20)19-9-6-14(2)10-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYOTVQTPBAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

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